molecular formula C15H24N2O6 B608831 Mal-PEG2-NH-Boc CAS No. 660843-21-0

Mal-PEG2-NH-Boc

Cat. No. B608831
CAS RN: 660843-21-0
M. Wt: 328.37
InChI Key: ANPNLGYUZZQPEV-UHFFFAOYSA-N
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Description

Mal-PEG2-NH-Boc is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .


Molecular Structure Analysis

The molecular formula of Mal-PEG2-NH-Boc is C15H24N2O6 . It contains a maleimide group and a Boc protected amine group . The hydrophilic PEG spacer increases solubility in aqueous media .


Chemical Reactions Analysis

The protected amine in Mal-PEG2-NH-Boc can be deprotected by acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG2-NH-Boc is 328.4 g/mol . It is a PEG derivative, and the hydrophilic PEG spacer increases its solubility in aqueous media .

Mechanism of Action

Target of Action

Mal-PEG2-NH-Boc is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Mode of Action

Mal-PEG2-NH-Boc, as a part of PROTACs, contains two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily involved in the action of Mal-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, Mal-PEG2-NH-Boc can selectively degrade target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Mal-PEG2-NH-Boc is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The maleimide group in Mal-PEG2-NH-Boc can react with a thiol group to form a covalent bond . This reaction is sensitive to pH, specifically at pH 6.5~7.5 . Therefore, the action, efficacy, and stability of Mal-PEG2-NH-Boc can be influenced by the pH of the environment .

Safety and Hazards

Mal-PEG2-NH-Boc is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

As a PEG-based linker for PROTACs, Mal-PEG2-NH-Boc has potential applications in the development of targeted therapy drugs . Its ability to join two essential ligands and enable selective protein degradation could be leveraged in future research and drug development .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-6-8-21-10-11-22-9-7-17-12(18)4-5-13(17)19/h4-5H,6-11H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPNLGYUZZQPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659628
Record name tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG2-NH-Boc

CAS RN

660843-21-0
Record name tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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